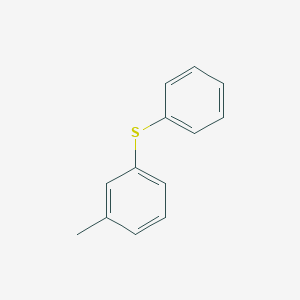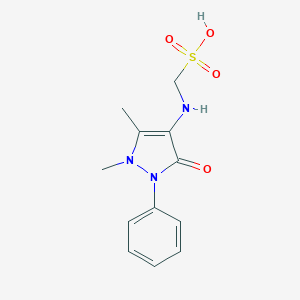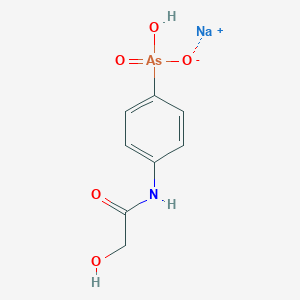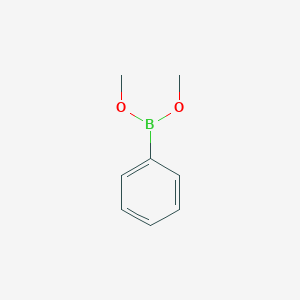
BENZO(h)NAPHTHO(1,2-f)QUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZO(h)NAPHTHO(1,2-f)QUINOLINE, also known as BNQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNQ is a polycyclic aromatic hydrocarbon that contains a quinoline ring system fused with a naphthalene ring system. This compound has shown promising results in various studies, including its use as a fluorescent probe, antitumor agent, and DNA intercalator.
Wirkmechanismus
The mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE is not fully understood, but it is believed to be related to its ability to intercalate into DNA. Intercalation is the process by which a molecule inserts itself between the base pairs of DNA, leading to changes in the structure and function of DNA. This can lead to DNA damage and cell death. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have various biochemical and physiological effects, including its ability to induce DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its ability to intercalate into DNA, which can lead to changes in the structure and function of DNA. This can be useful in studying the effects of DNA damage and repair. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have antitumor activity, making it a potential candidate for cancer research. However, one limitation of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on BENZO(h)NAPHTHO(1,2-f)QUINOLINE. One area of interest is its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its potential applications in cancer research. Another area of interest is the development of new synthesis methods for BENZO(h)NAPHTHO(1,2-f)QUINOLINE, which could lead to more efficient and cost-effective production. Finally, more research is needed to fully understand the potential toxicity of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its limitations in certain applications.
Synthesemethoden
The synthesis of BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves the condensation of 2-amino-1-naphthol with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The resulting product is then subjected to various purification techniques such as recrystallization and column chromatography to obtain pure BENZO(h)NAPHTHO(1,2-f)QUINOLINE.
Wissenschaftliche Forschungsanwendungen
BENZO(h)NAPHTHO(1,2-f)QUINOLINE has shown potential in various scientific research applications, including its use as a fluorescent probe, antitumor agent, and DNA intercalator. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been shown to have antitumor activity against various cancer cell lines, including breast and lung cancer. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to intercalate into DNA, which can lead to DNA damage and cell death.
Eigenschaften
CAS-Nummer |
196-79-2 |
|---|---|
Produktname |
BENZO(h)NAPHTHO(1,2-f)QUINOLINE |
Molekularformel |
C21H13N |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
9-azapentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8(13),9,11,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-2-7-15-14(6-1)11-12-17-16-8-3-4-9-18(16)21-19(20(15)17)10-5-13-22-21/h1-13H |
InChI-Schlüssel |
ASOZIQLEGCCDBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
Andere CAS-Nummern |
196-79-2 |
Synonyme |
Benzo[h]naphtho[1,2-f]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
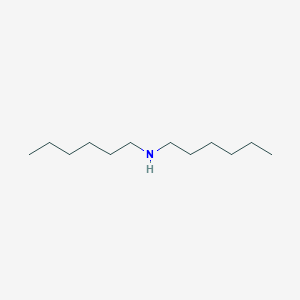
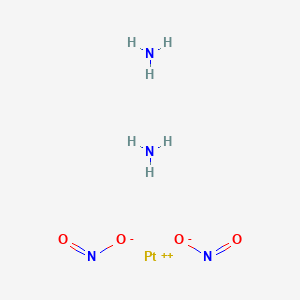
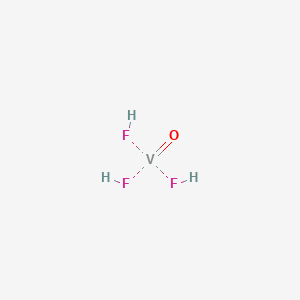
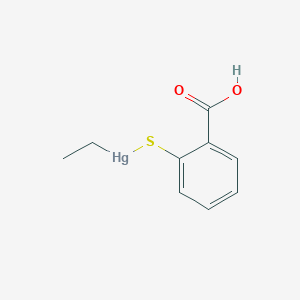
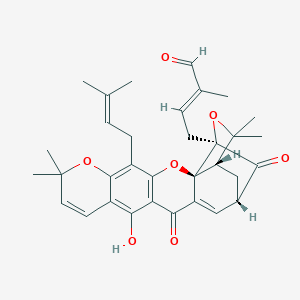
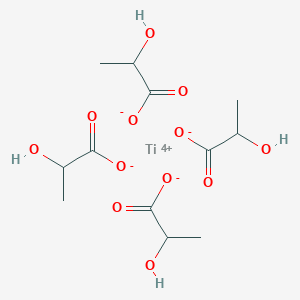
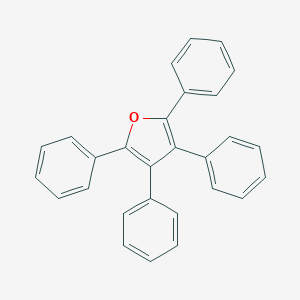
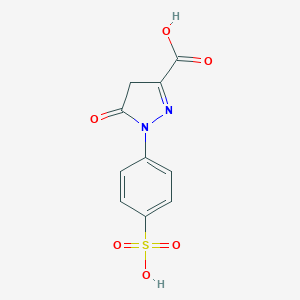
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
